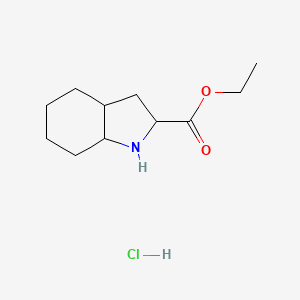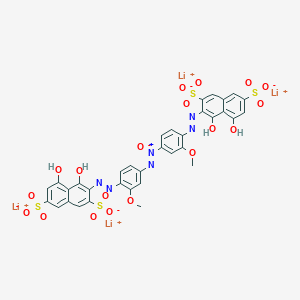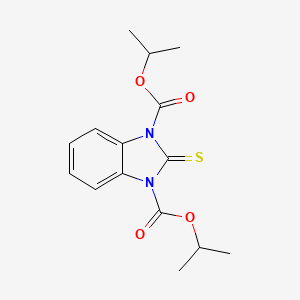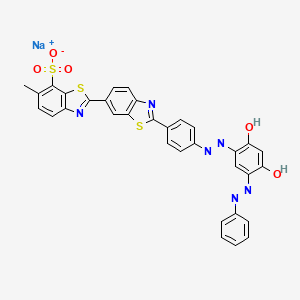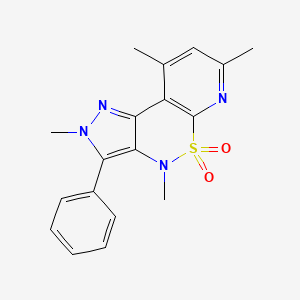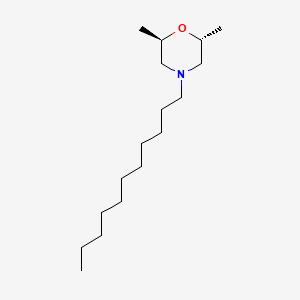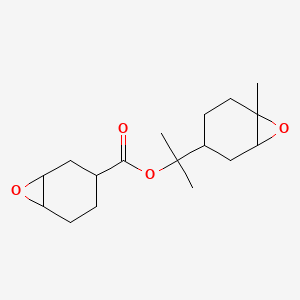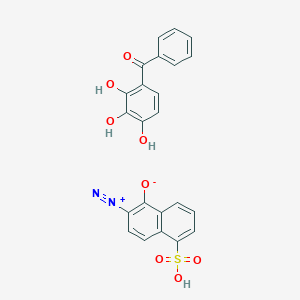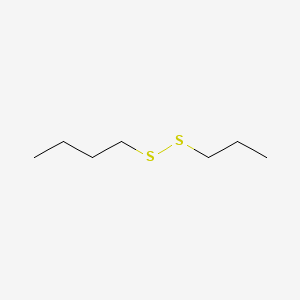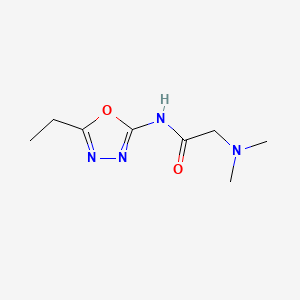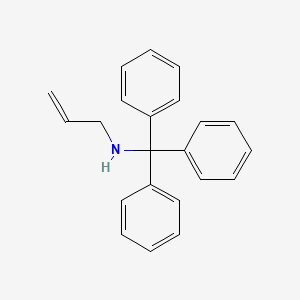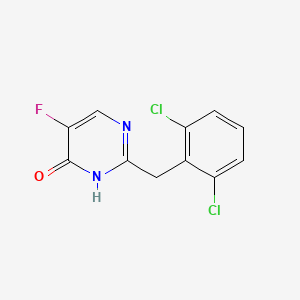
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- is a compound with a unique structure that makes it interesting for a variety of scientific fields. The presence of fluorine, two chlorine atoms, and a pyrimidinone backbone give this molecule distinctive properties that can be exploited in several applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- involves several steps:
Formation of 2,6-dichlorophenylmethyl Intermediate: : Starting with 2,6-dichlorotoluene, a chloromethylation reaction is carried out.
Introduction of the Pyrimidinone Ring: : The 2,6-dichlorophenylmethyl intermediate is reacted with 5-fluoro-4(1H)-pyrimidinone under suitable conditions to form the final product.
Common Reagents: : Strong bases, solvents like DMF (dimethylformamide).
Reaction Conditions: : Elevated temperatures and controlled pH environments to ensure proper coupling.
Industrial Production Methods
For industrial-scale production:
Catalysts: : Use of specific catalysts to enhance the yield.
Optimization of Reaction Parameters: : Temperature, pressure, and solvent conditions are optimized for large-scale reactions to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced to simpler compounds using reducing agents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Various nucleophiles and electrophiles in solvent systems like DMSO or acetonitrile.
Major Products: : Depending on the reagents and conditions, products range from halogen-substituted derivatives to more complex heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry
As a Building Block: : Used in the synthesis of complex organic molecules.
Catalysis: : As a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential precursor for pharmaceutical compounds due to its unique structure.
Biochemical Studies: : Investigated for its interactions with various biomolecules.
Medicine
Antimicrobial Activity: : Research into its effectiveness against bacterial and fungal strains.
Anticancer Properties: : Potential in inhibiting cancer cell growth through specific molecular pathways.
Industry
Material Science: : Used in the development of polymers and advanced materials.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing their function.
Interaction with DNA/RNA: : Fluorinated compounds often interact with nucleic acids, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4(1H)-Pyrimidinone, 5-fluoro-: : Similar in structure but with a single chlorine atom.
2,6-Dichlorophenyl-4(1H)-Pyrimidinone: : Lacks the fluorine atom but similar in backbone.
Uniqueness
The presence of both 2,6-dichlorophenylmethyl and 5-fluoro groups distinguishes it from similar compounds, potentially offering unique reactivity and applications, particularly in medicinal chemistry due to enhanced interactions with biological targets.
It's interesting how subtle changes in a molecule's structure can lead to vastly different properties and uses! If you dive into the nitty-gritty details of this compound or any other, you can uncover layers of complexity and potential you may not have expected. How would you use this compound in your research or projects?
Eigenschaften
CAS-Nummer |
143328-96-5 |
|---|---|
Molekularformel |
C11H7Cl2FN2O |
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methyl]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-2-1-3-8(13)6(7)4-10-15-5-9(14)11(17)16-10/h1-3,5H,4H2,(H,15,16,17) |
InChI-Schlüssel |
GVEXQWHKWBKDCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=O)N2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


